1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol
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Overview
Description
1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound features a piperidine ring substituted with a methyl group and an amino alcohol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 3-methylpiperidine with an appropriate amino alcohol precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(methylamino)-3-(3-methylpiperidin-1-yl)propan-2-ol
- 1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol
- 1-amino-3-(2-methylpiperidin-1-yl)propan-2-ol
Uniqueness: 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of an amino alcohol side chain. This structural configuration imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
1-amino-3-(3-methylpiperidin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-3-2-4-11(6-8)7-9(12)5-10/h8-9,12H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLAQXYYFURIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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